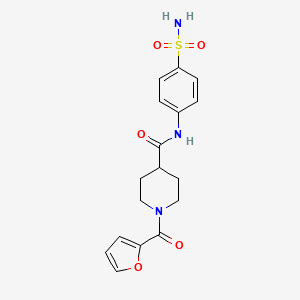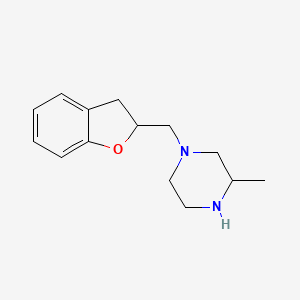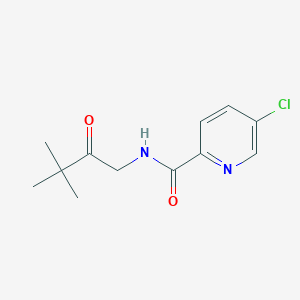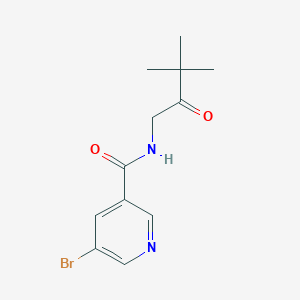
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, also known as FCPI, is a compound with potential applications in scientific research. FCPI is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the potential side effects of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide and its optimal dosage for different applications.
Orientations Futures
There are several future directions for 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide research. One direction is to further investigate its mechanism of action, which can help optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine the potential side effects of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide and its optimal dosage for different applications. Overall, 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has shown promising results in scientific research and has potential applications in various fields.
Méthodes De Synthèse
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can be synthesized through various methods, including the use of piperidine and furan-2-carboxylic acid as starting materials. The synthesis involves the addition of a sulfamoyl group to the piperidine ring and a furan-2-carbonyl group to the nitrogen atom of the piperidine ring. The final product is a white crystalline powder that can be purified through recrystallization.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c18-26(23,24)14-5-3-13(4-6-14)19-16(21)12-7-9-20(10-8-12)17(22)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODJXQMXHSCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)


![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)